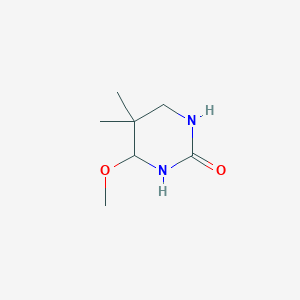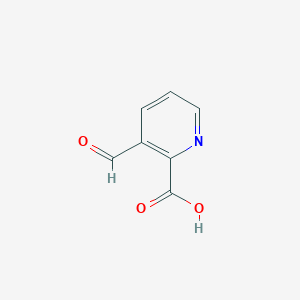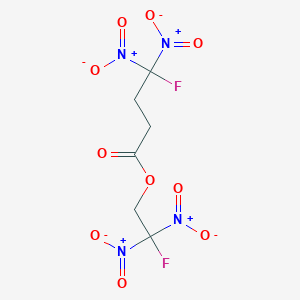
4-(Acetoxymethyl)benzoic acid
Descripción general
Descripción
4-(Acetoxymethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with an acetoxymethyl group at the para position
Mecanismo De Acción
Target of Action
It’s structurally related to benzoic acid, which is known to have antimicrobial properties . Benzoic acid is also known to bind to amino acids, leading to their excretion .
Mode of Action
Benzoic acid, a related compound, is known to interact with its targets by binding to amino acids, leading to their excretion . This interaction results in a decrease in ammonia levels .
Biochemical Pathways
Benzoic acid is known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The pharmacokinetics of local anesthetics, which are structurally similar to 4-(acetoxymethyl)benzoic acid, are known to be influenced by factors such as the drug’s pka, lipid solubility, protein binding, and intrinsic vasodilator activity .
Result of Action
Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative .
Action Environment
It is known that the metabolic pathways of secondary metabolites in foods, which include phenolic compounds like this compound, can differ between plant species due to differences in the nature of the plant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetoxymethyl)benzoic acid typically involves the acetylation of 4-hydroxybenzoic acid. The procedure is as follows :
Starting Materials: 4-hydroxybenzoic acid and acetic anhydride.
Catalyst: Concentrated sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves the same starting materials and catalysts, with adjustments made to accommodate industrial equipment and safety protocols.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetoxymethyl)benzoic acid undergoes various chemical reactions, including:
Esterification: The acetoxymethyl group can participate in esterification reactions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxymethylbenzoic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Esterification: Requires alcohols and acid catalysts such as sulfuric acid.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products
Hydrolysis: Produces 4-hydroxymethylbenzoic acid.
Esterification: Forms various esters depending on the alcohol used.
Substitution: Yields substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Acetoxymethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of polymers and other materials.
Pharmaceuticals: Investigated for potential use in drug development due to its structural similarity to biologically active compounds.
Analytical Chemistry: Utilized in various analytical techniques to study reaction mechanisms and compound properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic Acid: The precursor to 4-(Acetoxymethyl)benzoic acid, differing by the presence of a hydroxyl group instead of an acetoxymethyl group.
4-Methylbenzoic Acid: Similar structure but with a methyl group instead of an acetoxymethyl group.
4-Acetoxybenzoic Acid: Similar ester functionality but lacks the methylene bridge.
Uniqueness
This compound is unique due to the presence of both an ester and a benzoic acid moiety, allowing it to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in organic synthesis and material science applications.
Propiedades
IUPAC Name |
4-(acetyloxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMONAQGOXNQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427390 | |
| Record name | 4-(Acetoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15561-46-3 | |
| Record name | 4-(Acetoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)








